molecular formula C10H7F3O B15333483 3-Methyl-6-(trifluoromethyl)benzofuran

3-Methyl-6-(trifluoromethyl)benzofuran

Cat. No.: B15333483
M. Wt: 200.16 g/mol
InChI Key: SWKHTXMQOYAATL-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)benzofuran is a benzofuran derivative characterized by the presence of a methyl group at the third position and a trifluoromethyl group at the sixth position on the benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-Methyl-6-(trifluoromethyl)benzofuran, often involves cyclization reactions. One common method is the free radical cyclization cascade, which is highly efficient for constructing complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)benzofuran has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzofuran
  • 6-Trifluoromethylbenzofuran
  • 3-Methylbenzofuran
  • 6-Methylbenzofuran

Uniqueness

3-Methyl-6-(trifluoromethyl)benzofuran is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzofuran ring. This unique substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzofuran derivatives .

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C10H7F3O/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5H,1H3

InChI Key

SWKHTXMQOYAATL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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